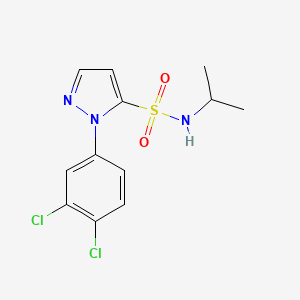
1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a dichlorophenyl group, a propan-2-yl group, and a pyrazole sulfonamide structure. This compound is often used in various fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide typically involves the reaction of 3,4-dichloroaniline with isopropyl hydrazine and sulfonyl chloride. The reaction conditions often include the use of a suitable solvent such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. This can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(3,4-dichlorophenyl)-N-(propan-2-yl)-1H-pyrazole-5-sulfonamide can be compared with similar compounds such as:
1-(3,4-dichlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
N1-(3,4-dichlorophenyl)-N3-(propan-2-yl)imidodicarbonimidicdiamide: Another related compound with distinct functional groups, resulting in unique reactivity and applications.
(2E)-1-(3,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one: This compound has a similar dichlorophenyl group but differs in the overall structure, affecting its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and the resulting properties.
Propiedades
Fórmula molecular |
C12H13Cl2N3O2S |
|---|---|
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-N-propan-2-ylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C12H13Cl2N3O2S/c1-8(2)16-20(18,19)12-5-6-15-17(12)9-3-4-10(13)11(14)7-9/h3-8,16H,1-2H3 |
Clave InChI |
RWEUZFVKPQQSQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NS(=O)(=O)C1=CC=NN1C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


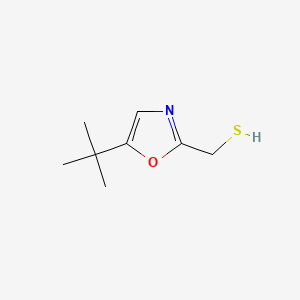
![2-[5-amino-4-fluoro-3-(1H-imidazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13631080.png)
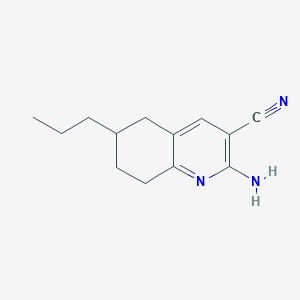
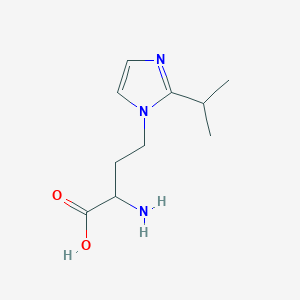
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamidedihydrochloride](/img/structure/B13631103.png)
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline](/img/structure/B13631123.png)
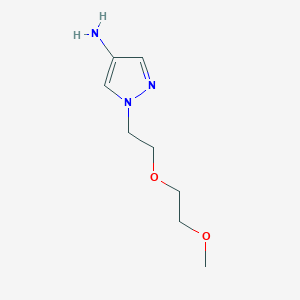
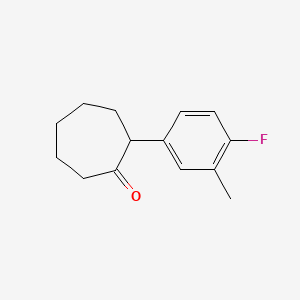

![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13631146.png)
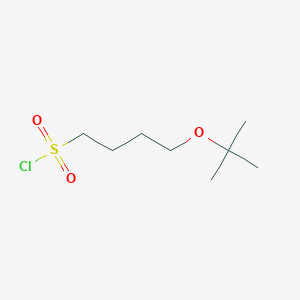
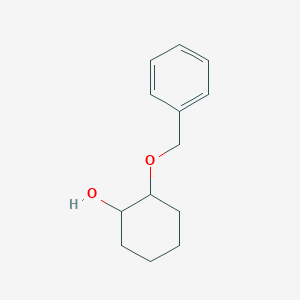
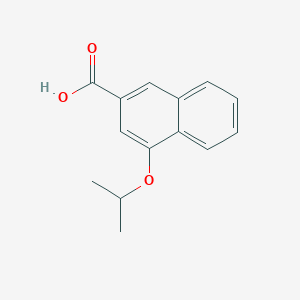
![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)
